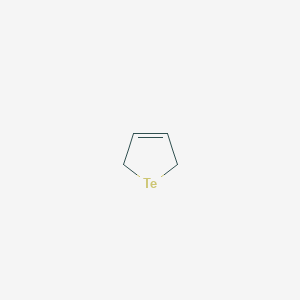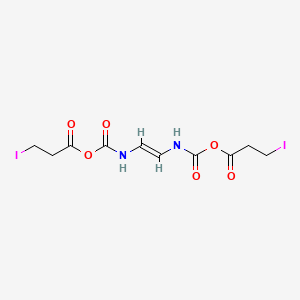
N,N'-Vinylenebis(3-iodopropionic acid carbamic acid anhydride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) is a complex organic compound characterized by its unique structure, which includes iodine atoms, vinyl groups, and carbamic acid anhydride functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) typically involves the reaction of 3-iodopropionic acid with vinylene carbonate under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the anhydride linkage .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) can undergo various chemical reactions, including:
Oxidation: The iodine atoms in the compound can be oxidized to form iodates.
Reduction: The vinyl groups can be reduced to form saturated hydrocarbons.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions to replace the iodine atoms.
Major Products Formed
Oxidation: Iodates and carboxylic acids.
Reduction: Saturated hydrocarbons and alcohols.
Substitution: Thiol, amine, or alkoxide derivatives of the original compound.
科学研究应用
N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atoms.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty materials and coatings due to its unique chemical properties.
作用机制
The mechanism of action of N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) involves its ability to undergo nucleophilic substitution reactions. The iodine atoms act as leaving groups, allowing the compound to react with various nucleophiles. This reactivity makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
相似化合物的比较
Similar Compounds
Carbamic Acid: A simpler compound with similar functional groups but lacking the iodine atoms and vinyl groups.
Vinylene Carbonate: Shares the vinylene group but does not contain iodine or carbamic acid functionalities.
3-Iodopropionic Acid: Contains the iodine and propionic acid groups but lacks the vinylene and carbamic acid anhydride functionalities.
Uniqueness
N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) is unique due to its combination of iodine atoms, vinyl groups, and carbamic acid anhydride functionalities
属性
CAS 编号 |
73622-92-1 |
|---|---|
分子式 |
C10H12I2N2O6 |
分子量 |
510.02 g/mol |
IUPAC 名称 |
[(E)-2-(3-iodopropanoyloxycarbonylamino)ethenyl]carbamoyl 3-iodopropanoate |
InChI |
InChI=1S/C10H12I2N2O6/c11-3-1-7(15)19-9(17)13-5-6-14-10(18)20-8(16)2-4-12/h5-6H,1-4H2,(H,13,17)(H,14,18)/b6-5+ |
InChI 键 |
SNXNGZCPLLSEST-AATRIKPKSA-N |
手性 SMILES |
C(CI)C(=O)OC(=O)N/C=C/NC(=O)OC(=O)CCI |
规范 SMILES |
C(CI)C(=O)OC(=O)NC=CNC(=O)OC(=O)CCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
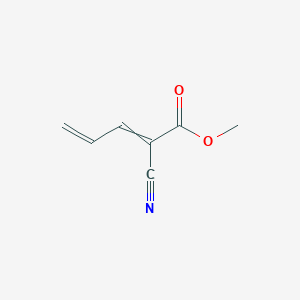
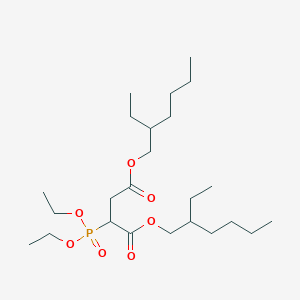
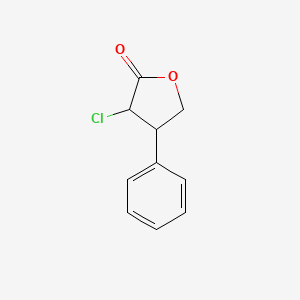
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)

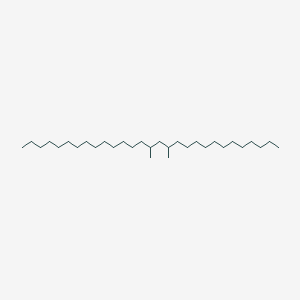
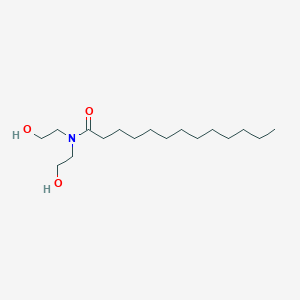
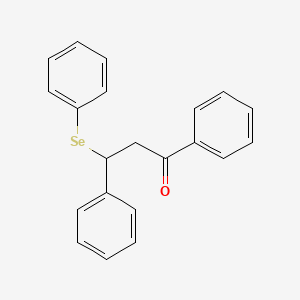
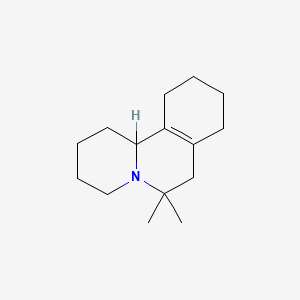
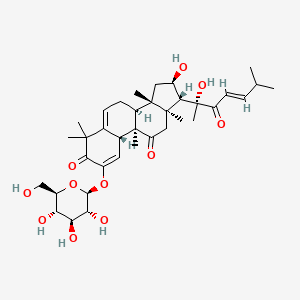
![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)
